![molecular formula C7H6N2O5 B1440347 Methyl 4-hydroxy-5-nitronicotinate CAS No. 1214387-19-5](/img/structure/B1440347.png)
Methyl 4-hydroxy-5-nitronicotinate
Overview
Description
“Methyl 4-hydroxy-5-nitronicotinate” is an organic compound with the chemical formula C7H6N2O5 . It is a yellow crystalline solid . It is soluble in organic solvents such as ether, methanol, and chloroform, but insoluble in water .
Synthesis Analysis
The synthesis of “Methyl 4-hydroxy-5-nitronicotinate” can be accomplished by nitrating methanol . First, nitric acid and concentrated sulfuric acid are mixed to form a mixed acid, and then the mixed acid is added to methanol to carry out the nitration reaction. After methyl nitrate is obtained, hydrogenation reduction is carried out to obtain "Methyl 4-hydroxy-5-nitronicotinate" .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-5-nitronicotinate” consists of 14 heavy atoms and 6 aromatic heavy atoms . The InChI Key is KRJYDSXOTMFXQV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-5-nitronicotinate” has a molar mass of 198.13 g/mol . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.99 cm/s . Its water solubility is 4.46 mg/ml; 0.0225 mol/l, classifying it as very soluble .Scientific Research Applications
Heterocyclic Building Blocks
“Methyl 4-hydroxy-5-nitronicotinate” is used in the field of chemistry as a heterocyclic building block . It is a key component in the synthesis of various complex organic compounds, contributing to the diversity and complexity of chemical structures.
Research Use
This compound is primarily used for research purposes . It is often used in laboratories to study its properties and potential applications. Its unique physical and chemical properties make it an interesting subject for scientific investigation.
Synthesis of High Explosives
“Methyl 4-hydroxy-5-nitronicotinate” can be used for the synthesis of high explosives . Its nitroaromatic structure makes it a potent component in the creation of explosive materials.
Precursor for Fluorescent Dyes
This compound can also serve as a precursor for fluorescent dyes . The nitro group in its structure can undergo various chemical reactions to form brightly colored compounds, making it useful in the production of dyes.
Luminescent Materials
In addition to being a precursor for fluorescent dyes, “Methyl 4-hydroxy-5-nitronicotinate” can also be used in the creation of luminescent materials . These materials emit light when excited by certain forms of energy, and are used in a variety of applications, from lighting to display technologies.
Organic Solvent Solubility
“Methyl 4-hydroxy-5-nitronicotinate” is soluble in organic solvents such as ether, methanol, and chloroform . This property makes it useful in various chemical processes that require the use of organic solvents.
Safety And Hazards
“Methyl 4-hydroxy-5-nitronicotinate” is an explosive raw material and has high explosive and sensitivity . When handling or storing, special care needs to be taken to avoid hazards caused by friction, impact, and sparks . The safety signal word for this compound is “Warning” and the hazard statements are H315-H319 .
Future Directions
properties
IUPAC Name |
methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYDSXOTMFXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673220 | |
Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-5-nitronicotinate | |
CAS RN |
1214387-19-5 | |
Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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